5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Lipophilicity Physicochemical Property ADME

Lead optimization programs targeting PLK1 often require precise lipophilicity control to balance CNS permeability and metabolic stability. Generic triazole-thiol building blocks lack the specific LogP gradient needed for structure-activity relationship studies. - LogP 2.24 scaffold matching Vertex-disclosed PLK1 inhibitor cores (EP2356122B1) - CNS-favorable profile (PSA 69.51 Ų) superior to 4-methyl analog (LogP 1.76) - S-alkylation handle enables focused library synthesis & cyclocondensation - Calibrated LogP series (0.40 → 1.76 → 2.24) for DMPK assay qualification Supplied as ≥95% purity solid; bulk quantities available for medicinal chemistry and neuroscience programs.

Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
CAS No. 667412-81-9
Cat. No. B1608751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol
CAS667412-81-9
Molecular FormulaC9H15N3S
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCCN1C(=NNC1=S)C2CCCC2
InChIInChI=1S/C9H15N3S/c1-2-12-8(10-11-9(12)13)7-5-3-4-6-7/h7H,2-6H2,1H3,(H,11,13)
InChIKeyUGFRRDLAVPGKDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: Kinase Inhibitor Building Block


5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS 667412-81-9, MFCD04054538) is a heterocyclic small molecule belonging to the 1,2,4-triazole-3-thiol/thione class . With a molecular formula of C9H15N3S and a molecular weight of 197.3 g/mol, it features a cyclopentyl substituent at position 5 and an ethyl substituent at position 4 of the triazole ring . This compound is catalogued as a screening compound and building block by multiple commercial suppliers, including the ChemBridge/Hit2Lead platform, and is typically supplied at ≥95% purity as a free-form solid .

Why 4-Ethyl-5-cyclopentyl Substitution Cannot Be Replaced


Within the 1,2,4-triazole-3-thiol series, varying the N4-alkyl and C5-cycloalkyl substituents profoundly alters lipophilicity, which governs both pharmacokinetic behavior and target engagement in downstream applications [1]. The 4-ethyl-5-cyclopentyl combination yields a LogP of approximately 2.10–2.24, which is significantly higher than the 4-ethyl-unsubstituted parent (XLogP3 = 0.40) and the 4-methyl-5-cyclopentyl analog (LogP = 1.76) [2][3]. This specific LogP window is critical for balancing membrane permeability and solubility in kinase inhibitor design, and simple interchange with other N4-alkyl or C5-substituted triazole-3-thiols would shift the lipophilicity profile, potentially compromising the physicochemical optimization achieved in lead series derived from this scaffold .

Quantitative Differentiation vs. Closest Analogs


LogP Advantage vs. 4-Methyl Analog

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol (target) exhibits a LogP of 2.24430, compared to the 4-methyl-5-cyclopentyl analog (LogP 1.76140) and the unsubstituted 4-ethyl parent (XLogP3 0.400) [1][2]. This represents a +0.48 log unit increase relative to the N4-methyl analog and a >1.8 log unit increase relative to the 5-unsubstituted parent, translating to approximately a 3-fold and >60-fold higher octanol/water partition coefficient, respectively [1][2].

Lipophilicity Physicochemical Property ADME

Density & Boiling Point vs. 4-Methyl Analog

The target compound has a predicted density of 1.32 g/cm³ and a boiling point of 266.4 °C at 760 mmHg [1]. In contrast, the 4-methyl-5-cyclopentyl analog exhibits a higher predicted density of 1.38 g/cm³ and a lower boiling point of 248.5 °C [2]. The lower density and higher boiling point of the N4-ethyl derivative indicate distinct intermolecular packing and thermal stability characteristics.

Physical Property Formulation Process Chemistry

PLK1 Inhibitor Scaffold in Vertex Patents

The 5-cyclopentyl-4-ethyl substitution pattern of the target compound exactly matches the core scaffold of a series of PLK1 inhibitors disclosed in Vertex Pharmaceuticals patents (e.g., NZ-571969-A, EP2356122B1) [1][2]. Exemplified compounds such as (R)-5-cyclopentyl-4-ethyl-4,5-dihydro-[1,2,4]triazolo[4,3-f]pteridin-7-amine derivatives are built upon this specific triazole-thiol scaffold [1]. In contrast, the 4-methyl analog (CAS 309731-00-8) appears in no comparable patent-protected kinase inhibitor series, and the unsubstituted parent (CAS 27105-98-2) is used primarily in metallo-β-lactamase inhibitor programs with an entirely different substitution vector at position 5 [3].

Kinase Inhibitor PLK1 Anticancer Medicinal Chemistry

PSA Consistency and Brain Penetration

Both the target compound and its 4-methyl analog share an identical topological polar surface area (PSA) of 69.51 Ų [1][2]. This PSA value falls below the commonly accepted threshold of 90 Ų for favorable blood-brain barrier penetration, yet the divergent LogP values (2.24 vs. 1.76) place the target compound closer to the optimal CNS drug space (LogP 2–4, PSA <90 Ų) than the 4-methyl analog [3]. The unchanged PSA indicates that the N4-alkyl variation does not introduce additional hydrogen bond acceptors or donors, preserving the core hydrogen-bonding profile while tuning lipophilicity independently.

CNS Drug Design Blood-Brain Barrier Physicochemical Property

5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: Application Scenarios


PLK1 Inhibitor Lead Optimization & Library Synthesis

The exact match between this compound's 5-cyclopentyl-4-ethyl scaffold and the core of Vertex-disclosed PLK1 inhibitors (NZ-571969-A, EP2356122B1) [1] positions it as a rationally chosen building block for structure-activity relationship (SAR) exploration around the N7-amino substituent of the triazolo[4,3-f]pteridine series. Medicinal chemistry teams can use this compound to generate focused libraries via S-alkylation at the thiol position, followed by cyclocondensation to access novel PLK1 inhibitor candidates with potential selectivity advantages over the clinical compound BI 2536.

CNS Screening Library Design

With a PSA of 69.51 Ų (below the 90 Ų BBB threshold) and a LogP of 2.24 that falls within the optimal CNS drug space [2], this compound is better suited than the 4-methyl analog (LogP 1.76) for inclusion in CNS-focused screening decks. Procurement for neuroscience discovery programs targeting kinases, GPCRs, or ion channels expressed in the CNS leverages this favorable CNS MPO profile while maintaining the synthetic tractability of the thiol handle for downstream derivatization.

Physicochemical Comparator for ADME Assay Validation

The well-defined LogP gradient among the target compound (LogP 2.24), the 4-methyl analog (LogP 1.76), and the 5-unsubstituted parent (XLogP3 0.40) provides a calibrated set of triazole-thiol compounds for validating in vitro permeability (PAMPA/Caco-2), metabolic stability, and plasma protein binding assays . Procuring all three compounds as a comparator set enables DMPK groups to establish intra-class lipophilicity-ADME relationships, strengthening assay qualification protocols.

MBL Inhibitor Scaffold Hopping & Selectivity Profiling

While the 4-ethyl-unsubstituted parent scaffold has demonstrated broad-spectrum metallo-β-lactamase (MBL) inhibition with resistance re-sensitization activity [3], this 5-cyclopentyl-substituted derivative offers a sterically differentiated scaffold for evaluating substituent tolerance at the MBL active site. Procurement supports structure-based drug design efforts aiming to improve selectivity among VIM, NDM, and IMP subclasses by exploiting the additional steric bulk of the cyclopentyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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